molecular formula C17H18N4O B1665255 Alosetron CAS No. 122852-42-0

Alosetron

Cat. No.: B1665255
CAS No.: 122852-42-0
M. Wt: 294.35 g/mol
InChI Key: JSWZEAMFRNKZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Alosetron undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole derivatives .

Scientific Research Applications

Randomized Controlled Trials

  • Efficacy in Women with IBS-D :
    A pivotal clinical trial demonstrated that alosetron significantly improved symptoms in women suffering from IBS-D. In a double-blind study involving 600 women, those treated with this compound reported greater relief from abdominal pain and discomfort compared to placebo groups (41% vs. 26% monthly responders) over a 12-week period .
  • Dose-Ranging Studies :
    Another phase II study assessed various dosages of this compound (0.5 mg to 4 mg) in men with diarrhea-predominant IBS. The results indicated that the 1 mg dose twice daily was particularly effective, with a significant percentage of patients reporting adequate relief from symptoms (53% vs. 40% for placebo) during the treatment phase .
  • Quality of Life Improvements :
    This compound has been shown to enhance health-related quality of life (HRQoL) for patients with severe IBS-D. In trials, improvements in HRQoL metrics were statistically significant when compared to placebo, indicating that patients experienced less restriction in daily activities and greater overall satisfaction with treatment .

Safety Profile

This compound is generally well-tolerated; however, it is associated with certain adverse effects, predominantly constipation. In clinical trials, the incidence of constipation varied with dosage—ranging from 9% at lower doses to 21% at higher doses . Serious adverse events such as ischemic colitis have been reported but are rare.

Case Study: Efficacy in Severe IBS-D

A case study involving a patient with severe IBS-D treated with this compound showed marked improvement in symptom management and quality of life after three months of therapy. The patient reported a significant reduction in abdominal pain and an increase in stool consistency, corroborating findings from larger clinical trials .

Summary of Findings

Study Type Population Key Findings
Randomized ControlledWomen with IBS-D41% reported symptom relief vs. 26% placebo
Dose-Ranging StudyMen with diarrhea-predominant IBS53% adequate relief at 1 mg dose vs. 40% placebo
Quality of Life StudyWomen with severe IBS-DSignificant improvements in HRQoL metrics compared to placebo

Biological Activity

Alosetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist primarily used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who have not responded to conventional therapies. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile.

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with a mean absolute bioavailability of approximately 50-60%. The peak plasma concentration occurs within one hour after ingestion. The drug exhibits a volume of distribution ranging from 65 to 95 liters and is approximately 82% bound to plasma proteins. This compound is extensively metabolized in the liver, with only about 7% of the administered dose being excreted unchanged in urine. Notably, at least 13 metabolites have been identified, with a significant proportion being glucuronides .

This compound's primary mechanism involves the blockade of 5-HT3 receptors, which are implicated in gastrointestinal motility and visceral sensitivity. By inhibiting these receptors, this compound reduces colonic motor activity and enhances colonic compliance. This action leads to decreased abdominal pain and improved stool consistency in patients with IBS-D .

Clinical Efficacy

Case Studies and Clinical Trials

  • Efficacy in IBS-D :
    A multicenter observational study demonstrated that this compound significantly improved abdominal pain and stool consistency in women with severe IBS-D over a 12-week period. The study reported that 41% of patients treated with this compound experienced adequate relief from IBS symptoms compared to 26% in the placebo group (p < 0.001) .
  • Quality of Life Improvements :
    In another randomized controlled trial, patients receiving this compound showed significant improvements across various quality-of-life domains related to IBS, including social activities and workplace productivity. The results indicated a statistically significant reduction in days lost due to IBS symptoms (mean days lost: -6.7) compared to placebo .
  • Long-term Outcomes :
    A long-term follow-up study indicated sustained benefits from this compound treatment, with many patients reporting continued symptom relief and improved quality of life even after cessation of therapy .

Safety Profile

While this compound is generally well-tolerated, it is associated with some adverse effects, primarily constipation and, less frequently, ischemic colitis. The incidence of serious adverse events remains low, but monitoring for gastrointestinal complications is advised during treatment .

Summary Table: Clinical Outcomes with this compound

StudyPopulationTreatment DurationKey Findings
Study 1Women with severe IBS-D12 weeks41% reported adequate relief vs. 26% placebo (p < 0.001)
Study 2IBS patientsVariableSignificant improvement in quality of life metrics; reduced days lost due to IBS
Study 3Long-term follow-up>12 weeksSustained symptom relief post-treatment

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of alosetron in modulating gastrointestinal symptoms in IBS-D?

this compound, a selective 5-HT₃ receptor antagonist, inhibits serotonin-mediated activation of visceral afferent neurons, reducing colonic transit and enhancing basal jejunal water/electrolyte absorption . Preclinical studies show it normalizes perturbed small intestinal motility by antagonizing 5-HT₃ receptors on intrinsic primary afferent neurons . In clinical trials, this compound increased colonic transit time and improved stool consistency in diarrhea-predominant IBS (IBS-D) patients, particularly women .

Methodological Insight : To evaluate mechanism, use in vitro radioligand binding assays (pKi: 9.8 for rat 5-HT₃ receptors) and in vivo models (e.g., Bezold-Jarisch reflex inhibition in rats at 1–3 µg/kg) . Human pharmacodynamic studies measure jejunal absorption via perfusion techniques and colonic transit via scintigraphy .

Q. How are effective dosages of this compound determined in clinical trials?

Phase II trials identified 1–2 mg twice daily (b.i.d.) as optimal, balancing efficacy (e.g., 50–60% pain relief) and tolerability (constipation incidence: 32% vs. 5% placebo) . Dose-response curves in IBS-D women showed 1 mg b.i.d. achieved significant improvements in stool frequency and urgency (RR 0.69; 95% CI 0.60–0.80) .

Methodological Insight : Use randomized, double-blind, placebo-controlled trials (RCTs) with FDA-recommended endpoints (e.g., ≥50% pain relief days, stool consistency via Bristol Stool Form Scale). Post hoc analyses of Phase III trials (n=5517 patients) validated 1 mg b.i.d. efficacy (P-score: 0.97) .

Q. What methodologies are employed to assess this compound's safety profile in clinical trials?

Safety is monitored via adverse event (AE) reporting in RCTs and postmarketing surveillance under REMS. In trials, constipation occurred in 32% of patients (vs. 5% placebo), typically mild/moderate and transient (median duration: 8 days) . Postmarketing data (203,939 prescriptions) show rare ischemic colitis (IC: 0.36/1000 patient-years) and constipation complications (CoC: 0.95/1000 patient-years) .

Methodological Insight : Implement FDA-mandated REMS programs for AE mitigation, including physician/patient education and follow-up surveys . Use adjudicated case reviews to classify IC/CoC .

Advanced Research Questions

Q. How can researchers address contradictions in efficacy data across this compound clinical trials?

Contradictions arise from heterogeneous trial populations (Rome I/II vs. III criteria) and post hoc endpoint adjustments. For example, 50% of Phase III this compound data were excluded due to updated FDA symptom thresholds, potentially overestimating efficacy . Mitigate via meta-analyses (I²=2.3% in pooled data) and indirect treatment comparisons (e.g., this compound vs. ramosetron) .

Methodological Insight : Apply network meta-analysis to rank treatments (P-scores) and adjust for heterogeneity (I² statistics). Use sensitivity analyses to exclude trials with outdated diagnostic criteria .

Q. What explains the gender-specific efficacy of this compound in IBS-D patients?

Women exhibit 30–50% higher plasma this compound concentrations due to slower CYP1A2 metabolism . Gender differences in 5-HT₃ receptor density and hormonal modulation (e.g., estrogen) may enhance drug response . Phase III trials (n=626–647 women) showed significant QOL improvements in diarrhea-predominant IBS (e.g., 35.98 RVALYs/1000 patients in severe cases) .

Methodological Insight : Stratify pharmacokinetic studies by sex and measure CYP1A2 activity via probe substrates (e.g., caffeine). Use validated QOL instruments (IBSQOL) to assess gender-specific outcomes .

Q. How does the Risk Evaluation and Mitigation Strategy (REMS) impact long-term safety data collection for this compound?

REMS mandates prescriber certification, patient enrollment, and AE reporting, reducing severe outcomes (e.g., zero transfusions/deaths post-REMS) . Over 9 years, IC incidence remained stable (0.36/1000 patient-years), while CoC declined due to laxative protocols .

Methodological Insight : Leverage REMS databases (28,084 patient-years) for longitudinal safety analyses. Apply time-trend analyses to evaluate AE incidence stability .

Q. What advanced statistical methods are used to quantify this compound's benefit-risk ratio?

The incremental net benefit (INB) framework quantifies trade-offs using RVALYs (relative value-adjusted life-years). In simulations, this compound yielded 34.1 RVALYs/1000 patients over 52 weeks, with >99% probability of net benefit . Subgroup analyses show greater INB in severe IBS-D (35.98 RVALYs vs. 17.97 in mild cases) .

Methodological Insight : Develop discrete event simulation models incorporating utilities for symptom relief and AE disutilities. Conduct probabilistic sensitivity analyses to assess uncertainty .

Properties

IUPAC Name

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWZEAMFRNKZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044278
Record name Alosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alosetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015104
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.38e-01 g/L
Record name Alosetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015104
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Alosetron is a potent and selective 5-HT3 receptor antagonist. 5-HT3 receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations. Activation of these channels and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit and gastrointestinal secretions, processes that relate to the pathophysiology of irritable bowel syndrome (IBS). 5-HT3 receptor antagonists such as alosetron inhibit activation of non-selective cation channels which results in the modulation of serotonin-sensitive GI motor and sensory processes.
Record name Alosetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00969
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

122852-42-0
Record name Alosetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122852-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alosetron [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alosetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00969
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALOSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Z9HTH115
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alosetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015104
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A suspension of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one (400 mg) in dry dimethoxyethane (50 ml) was treated with sodium hydride (60% dispersion in oil; 100 mg), and the mixture was stirred at 60° under nitrogen for 6 h. 4-(Chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole (474 mg) was added and the reaction mixture was stirred at 60° under nitrogen overnight. 2N Hydrochloric acid (10 ml) and water (10 ml) were then added, and the mixture was heated at reflux for 6 h. After cooling, the mixture was basified with 2N sodium hydroxide and the resulting mixture was extracted with ethyl acetate (2×50 ml). The combined, dried organic extracts were concentrated onto flash column chromatography (FCC) silica and purified by FCC eluting with dichloromethane:ethanol:0.88 ammonia (150:8:1) to give the title compound (352 mg) as a solid, t.l.c.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
474 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Name
Cc1c(CN2CCc3c(c4ccccc4n3C)C2=O)ncn1C(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2,3,4,5-tetrahydro-5-methyl-2-[(4-methyloxazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one (100 mg) in formamide (20 ml) was heated at 180° for 24 h. The mixture was then cooled, diluted with water (100 ml) and extracted with dichloromethane (3×100 ml). The combined organic extracts were concentrated in vacuo and the residue was purified by FCC eluting with System A (100:8:1) to give the title compound (40 mg) as a solid. The 1H-n.m.r. and t.l.c. data for this material were consistent with those obtained for the product of Example 20.
Name
2,3,4,5-tetrahydro-5-methyl-2-[(4-methyloxazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A suspension of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one (400 mg) in dry DME (50 ml) was treated with sodium hydride (60% dispersion in oil; 100 mg), and the mixture was stirred at 60° under nitrogen for 6 h. 4-(Chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole (474 mg) was added and the reaction mixture was stirred at 60° under nitrogen overnight. 2N Hydrochloric acid (10 ml) and water (10 ml) were then added, and the mixture was heated at reflux for 6 h. After cooling, the mixture was basified with 2N sodium hydroxide and the resulting mixture was extracted with ethyl acetate (2×50 ml). The combined, dried organic extracts were concentrated onto FCC silica and purified by FCC eluting with System A (150:8:1) to give the title compound (352 mg) as a solid, t.l.c. (System A, 100:8:1) Rf 0.28. 1H-N.m.r.: δ2.2 (3H,s), 3.04 (2H,t), 3.62 (2H,t), 3.72 (3H,s), 4.53 (2H,s), 7.1-7.28 (2H,m), 7.43 (1H,s), 7.47-7.55 (1H,dd), 7.94-8.03 (1H,dd).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
474 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Alosetron
Alosetron
Alosetron
Alosetron
Alosetron
Alosetron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.